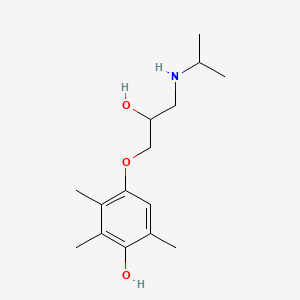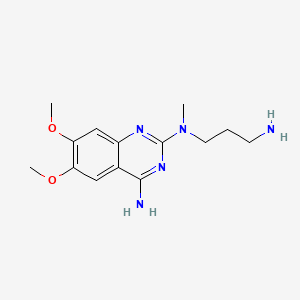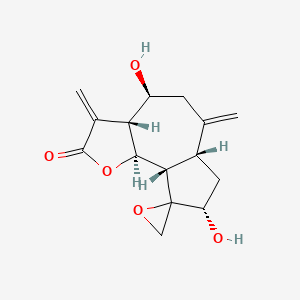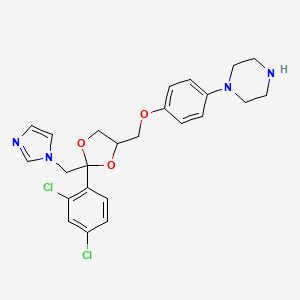
γ-デカラクトン
概要
説明
δ-デカラクトン: ラクトン類に分類される化学化合物であり、さまざまな果物や乳製品に微量に含まれています . ナッティーでフルーティーな香りが特徴で、よく知られています。 この化合物は、その香味特性から、食品、ポリマー、農業産業で広く使用されています .
科学的研究の応用
作用機序
分子標的と経路:
香気成分: δ-デカラクトンは嗅覚受容体に作用し、特徴的な香りに寄与します.
生体変換: 微生物系では、リノレート13-ヒドラターゼなどの特定の酵素によって、ヒドロキシ脂肪酸の生体変換によってδ-デカラクトンが生成されます.
類似化合物の比較
類似化合物:
γ-デカラクトン: モモのような香りがする別のラクトンであり、食品や化粧品業界で同様に使用されています.
ε-デカラクトン: ポリマー合成に使用され、食品業界でも同様の用途があります.
ω-ペンタデカラクトン: 生分解性ポリマーの合成に使用され、医療分野で応用されています.
独自性:
香りプロファイル: δ-デカラクトンは、他のラクトンとは異なる、独特のナッツのようなフルーティーな香りを持っています.
生体適合性: その生体適合性は、他のラクトンとは異なり、医療用途に適しています.
生化学分析
Biochemical Properties
Gamma-Decalactone biosynthesis in fruits like strawberries involves a combination of genetic mapping, RNA-Seq, and eQTL analyses . The fatty acid desaturase FaFAD1 and the enzyme FaFAH1, which has similarity to cytochrome p450 hydroxylases, are key players in the biosynthesis of gamma-Decalactone .
Cellular Effects
The production of gamma-Decalactone is controlled at the cellular level, with the expression of the FaFAD1 gene correlating with the presence of gamma-Decalactone . The level of expression of FaFAH1 also significantly correlates with the content of gamma-Decalactone .
Molecular Mechanism
The molecular mechanism of gamma-Decalactone production involves the enzymatic activities of FaFAD1 and FaFAH1 . These enzymes participate in the biosynthetic pathway of lactones, contributing to the formation of gamma-Decalactone .
Temporal Effects in Laboratory Settings
The production of gamma-Decalactone in laboratory settings is influenced by the expression levels of the FaFAD1 and FaFAH1 genes
Metabolic Pathways
Gamma-Decalactone is involved in the metabolic pathways of lactone biosynthesis . It interacts with enzymes such as FaFAD1 and FaFAH1, which play crucial roles in these pathways .
準備方法
合成経路と反応条件:
化学合成: δ-デカラクトンは、デルフォンのバイエル・ビリガー酸化によって合成できます. この反応は、ケトンを過酸化物または過酸を用いてエステルまたはラクトンに酸化することを伴います。
工業的生産方法:
微生物変換: この方法では、微生物を用いてヒドロキシ脂肪酸をδ-デカラクトンに変換します。
化学合成: バイエル・ビリガー酸化法は、デルフォンからδ-デカラクトンを効率的に生成するため、工業現場でも使用されています.
化学反応の分析
反応の種類:
酸化: δ-デカラクトンは酸化反応を起こす可能性があり、特に合成に不可欠なバイエル・ビリガー酸化反応があります.
還元: 適切な条件下で、対応するアルコールに還元することができます。
置換: δ-デカラクトンは、特に求核剤の存在下で置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化物または過酸は、バイエル・ビリガー酸化でδ-デカラクトンを生成するために一般的に使用されます.
還元: δ-デカラクトンの還元には、パラジウム炭素などの水素化触媒を使用できます。
置換: 置換反応には、アルコールやアミンなどの求核剤を使用できます。
主要な生成物:
酸化: デルフォンのバイエル・ビリガー酸化の主な生成物は、δ-デカラクトンです.
還元: δ-デカラクトンの還元は、対応するアルコールを生成します。
置換: 置換反応は、使用される求核剤に応じて、さまざまなδ-デカラクトン誘導体を生成することができます。
類似化合物との比較
γ-Decalactone: Another lactone with a peach-like aroma, used similarly in the food and cosmetic industries.
ε-Decalactone: Used in polymer synthesis and has similar applications in the food industry.
ω-Pentadecalactone: Used in the synthesis of biodegradable polymers and has applications in the medical field.
Uniqueness:
特性
IUPAC Name |
5-hexyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYFLINQYPWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022109 | |
| Record name | gamma-Decanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
114.00 to 116.00 °C. @ 0.50 mm Hg | |
| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.955 | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00512 [mmHg] | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
706-14-9, 2825-92-5 | |
| Record name | γ-Decalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decan-4-olide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Decanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Decanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Decanolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-DECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method for producing natural gamma-decalactone?
A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]
Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into gamma-decalactone?
A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]
Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?
A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]
Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?
A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]
Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?
A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]
Q6: Can the efficiency of GDL production be improved?
A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]
Q7: How does the accumulation of GDL affect the producing yeast cells?
A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []
Q8: What is the molecular formula and weight of gamma-decalactone?
A8: Gamma-decalactone has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.
Q9: What are the key spectroscopic characteristics of gamma-decalactone?
A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]
Q10: Can the origin of gamma-decalactone be determined analytically?
A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []
Q11: What are the primary applications of gamma-decalactone?
A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]
Q12: Are there any challenges associated with incorporating gamma-decalactone into products?
A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)







